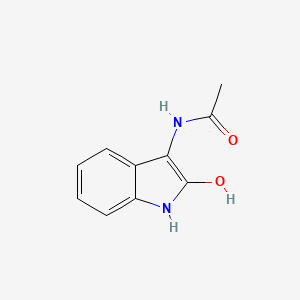![molecular formula C15H20N2O B2418562 N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide CAS No. 2249402-11-5](/img/structure/B2418562.png)
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group and a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde. The reaction is usually carried out under thermal conditions at approximately 80°C. The process can be challenging due to the potential for premature polymerization of the monomer and intermediates .
Industrial Production Methods
Industrial production of this compound may involve multi-gram synthesis routes that ensure high yield and purity. The addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts is a common method used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide include:
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
- N-(2,2-Dichloro-1-cyanoethenyl)amides
- Entacapone and its analogues
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a dimethylamino group and a tetrahydronaphthalene moiety.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-4-14(18)16-15-12-8-6-5-7-11(12)9-10-13(15)17(2)3/h4-8,13,15H,1,9-10H2,2-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFLHHDJGXTRRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=CC=CC=C2C1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[1-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2418479.png)

![N-(3,4-dichlorophenyl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2418482.png)
![4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-1-[(thiophen-2-yl)methyl]pyrrolidin-2-one](/img/structure/B2418484.png)
![3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2418485.png)
![2-{3-[(2-chlorophenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B2418490.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2418492.png)


![4-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2418498.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2418500.png)
![2-chloro-N-(3,4-dimethoxybenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2418501.png)
